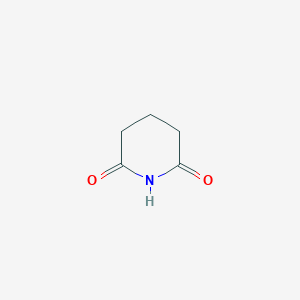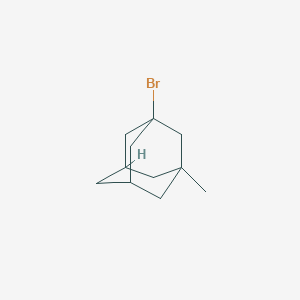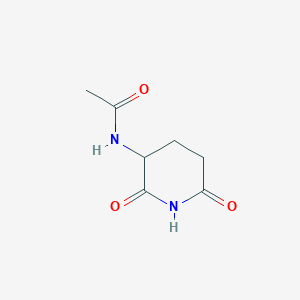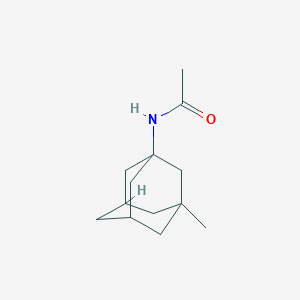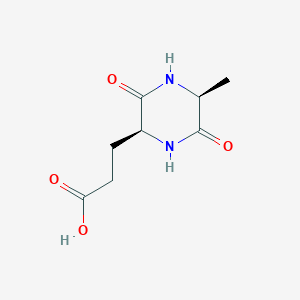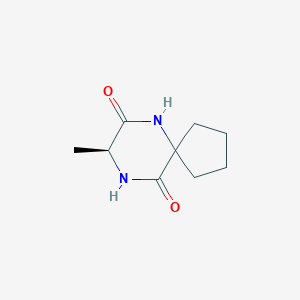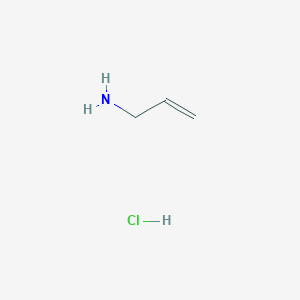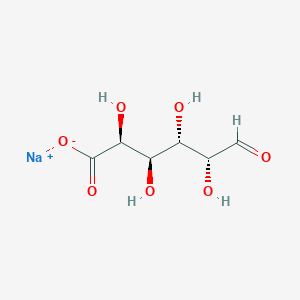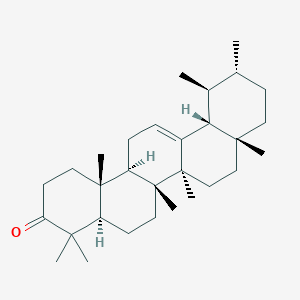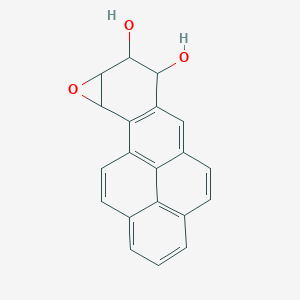
BPDE
説明
Benzo[a]pyrene-7, 8-dihydrodiol-9, 10-oxide, also known as bpde or benzo(a)pyrene diol epoxide, belongs to the class of organic compounds known as pyrenes. Pyrenes are compounds containing a pyrene moiety, which consists four fused benzene rings, resulting in a flat aromatic system. Benzo[a]pyrene-7, 8-dihydrodiol-9, 10-oxide can be converted into benzo[a]pyrene.
Benzo[a]pyrene diol epoxide I is an epoxide. It has a role as an intercalator. It derives from a hydride of a benzo[a]pyrene.
7,8,8a,9a-Tetrahydrobenzo(10,11)chryseno (3,4-b)oxirene-7,8-diol. A benzopyrene derivative with carcinogenic and mutagenic activity.
科学的研究の応用
DNA 損傷と発がん性
BPDE は、DNA と共有結合性付加物を形成する強力な遺伝毒性化合物です。これらの付加物は、突然変異を引き起こし、発がんに寄与する可能性があります。 This compound が DNA と相互作用するメカニズムを理解することは、がんの発症と潜在的な治療介入への道筋を示します .
RNA 付加物とエピトランスクリプトミクス
This compound のゲノム DNA への影響はよく研究されていますが、リボ核酸(RNA)への影響はあまり明らかではありません。最近の研究では、this compound は RNA と付加物を形成し、転写後修飾に影響を与える可能性があることが示されています。 タンデム質量分析法と組み合わせた液体クロマトグラフィー(LC-MS / MS)は、真核生物の転移 RNA(tRNA)中の修飾ヌクレオシドの this compound 誘導体を同定するために使用されてきました . これらの RNA 付加物を調査することで、RNA の構造と機能に関する洞察を得ることができます。
タンパク質付加物と細胞シグナル伝達
This compound は、特にヒスチジン-プロリン領域とリシン残基で、タンパク質付加物を形成します。これらの修飾は、タンパク質の機能と細胞シグナル伝達経路に影響を与える可能性があります。 研究者たちは、this compound が細胞プロセスにどのように影響するかを理解し、潜在的な治療標的を特定するために、これらの相互作用を研究しています .
代謝と解毒経路
CYP1A1 を含むシトクロム P450 酵素は、B[a]P を代謝して this compound を形成します。this compound の形成と解毒に関与する酵素経路を調査することは、B[a]P 誘発性毒性に対する感受性を理解するために不可欠です。 さらに、アスピリン(ASP)が this compound の毒性を軽減する可能性があるメカニズムを理解することは、活発な研究分野です .
環境モニタリングとリスク評価
This compound は、B[a]P への環境曝露のマーカーです。研究者たちは、組織(肝臓、肺、腎臓、脳など)における this compound-DNA 付加物のレベルを、曝露の指標として使用します。 これらの付加物を監視することで、曝露された集団における B[a]P 関連の健康への影響のリスクを評価するのに役立ちます .
創薬と化学予防戦略
This compound の発がんにおける役割を考えると、研究者たちは、その影響に対抗できる化学予防薬を探求しています。たとえば、アスピリンは、this compound 誘発性毒性を軽減する可能性を示しています。 新規化合物を調査するか、化学予防のために既存の薬剤を再利用することは、重要な研究分野です .
要約すると、this compound の DNA、RNA、タンパク質、および細胞プロセスへの多面的な影響は、環境保健とがん生物学におけるその重要性を強調しています。研究者たちは、その複雑さを解明し続け、リスク評価の改善、予防戦略の開発、化学発がんの理解の深化を目指しています。 🌟 .
作用機序
- Aryl Hydrocarbon Receptor (AhR) Activation: BPDE also activates the AhR, a transcription factor. AhR activation can alter gene expression, including genes involved in detoxification and cell cycle regulation .
Biochemical Pathways
This compound affects several biochemical pathways:
Action Environment
Environmental factors influence this compound’s action:
生化学分析
Biochemical Properties
Benzo(a)pyrene diol epoxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, under the catalysis of cytochrome P450 1A1 (CYP1A1), Benzo(a)pyrene is metabolized into the ultimate carcinogen benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), resulting in DNA damage by forming this compound-DNA adduct .
Cellular Effects
Benzo(a)pyrene diol epoxide has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, this compound-DNA adduct formation and alterations of mRNA, protein, and DNA methylation of CYP1A1, GSTP1, and GSTM1 are induced by benzo [a]pyrene .
Molecular Mechanism
The molecular mechanism of action of Benzo(a)pyrene diol epoxide is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it forms bulky covalent DNA adducts with guanines .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Benzo(a)pyrene diol epoxide change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of Benzo(a)pyrene diol epoxide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Benzo(a)pyrene diol epoxide is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Benzo(a)pyrene diol epoxide is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Benzo(a)pyrene diol epoxide and any effects on its activity or function are important aspects of its biochemistry . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEPMTIXHXSFOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9036779 | |
| Record name | Benzo(a)pyrene diolepoxide 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9036779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55097-80-8, 58917-67-2 | |
| Record name | Benzo[a]pyrene-7,8-dihydrodiol 9,10-epoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55097-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dihydro-7,8-dihydroxybenzo(a)pyrene 9,10-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055097808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pyrene diolepoxide 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9036779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[a]pyrene-7,8-dihydrodiol-9,10-oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062470 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



